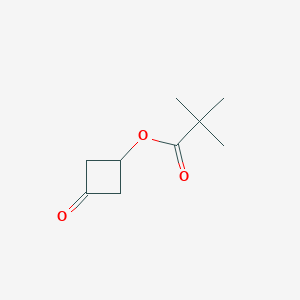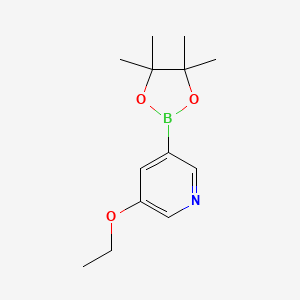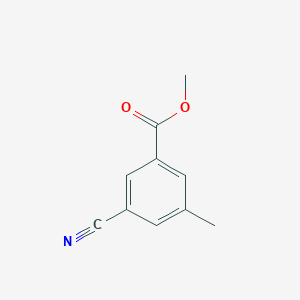![molecular formula C9H10N2O4S2 B1423298 3-(2-メチルスルホニルエチル)-4H-チエノ[3,2-d]ピリミジン-4-オン CAS No. 1354963-32-8](/img/structure/B1423298.png)
3-(2-メチルスルホニルエチル)-4H-チエノ[3,2-d]ピリミジン-4-オン
概要
説明
. This compound is part of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.
科学的研究の応用
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antiviral and antibacterial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which our compound belongs, are known to have diverse biological activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Some thienopyrimidine derivatives have been reported to have good pharmacokinetic parameters .
Result of Action
Compounds in the thieno[3,2-d]pyrimidine class have been found to exhibit antimicrobial and antitubercular activities .
Action Environment
It is known that various factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate typically involves the following steps:
Formation of Thieno[3,2-d]pyrimidin-4-one: : This can be achieved by heating thiophene-2-carboxamides in formic acid.
Cyclization: : The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which are then cyclized to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently.
化学反応の分析
Types of Reactions
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[3,2-d]pyrimidin-4-one to its corresponding sulfonic acid derivative.
Reduction: : Reduction of the oxo group to form a hydroxyl group.
Substitution: : Replacement of the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfonic acid derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various functionalized derivatives based on the substituent used.
類似化合物との比較
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate is unique in its structure and properties compared to other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Thieno[3,4-b]pyridine derivatives: : These compounds have a different ring structure but are also part of the thieno family.
特性
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c1-17(13,14)15-4-3-11-6-10-7-2-5-16-8(7)9(11)12/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJOSIWHPWGEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C=NC2=C(C1=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)





![1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE](/img/structure/B1423227.png)







